

In-Depth Technical Guide on Clovin (CAS Number 81970-00-5)

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Compound of Interest

Compound Name: Clovin

Cat. No.: B1598797

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Introduction

Clovin, with the CAS number 81970-00-5, is a complex flavonoid glycoside. Its full chemical name is 3-[[6-O-(6-Deoxy- α -L-mannopyranosyl)- β -D-galactopyranosyl]oxy]-7-[(6-deoxy- α -L-mannopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5-hydroxy-4H-1-benzopyran-4-one. This natural compound is a constituent of several plants, most notably *Viola yedoensis*, a perennial herb with a long history of use in traditional medicine for treating inflammatory conditions. While research has been conducted on the extracts of plants containing **Clovin**, it is important to note that there is a significant lack of publicly available scientific literature on the specific biological activities, mechanism of action, and quantitative pharmacological data of the isolated **Clovin** compound itself.

This guide summarizes the available technical information, primarily focusing on the chemical properties of **Clovin** and the well-documented anti-inflammatory effects of extracts from *Viola yedoensis*, which are attributed to its rich flavonoid content, including **Clovin**.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Clovin** is presented in the table below.

Property	Value	Source
CAS Number	81970-00-5	-
Molecular Formula	C33H40O20	-
Molecular Weight	756.66 g/mol	-
Melting Point	195-200 °C	[1]
Known Sources	Viola yedoensis, Coutoubea spicata, Melilotus alba	[2][3][4]

Pharmacological Context: Anti-inflammatory Activity of *Viola yedoensis*

Viola yedoensis has been a subject of research for its notable anti-inflammatory properties, which are largely attributed to its high concentration of flavonoids and coumarins. While direct experimental data for isolated **Clovin** is unavailable, the studies on *Viola yedoensis* extracts provide a strong indication of the potential therapeutic activities of its flavonoid constituents.

Mechanism of Action of *Viola yedoensis* Extracts

Research into the ethanol extracts of *Viola yedoensis* (VYE) has elucidated its anti-inflammatory mechanism of action. These studies provide the most relevant insights into the potential bioactivity of **Clovin**.

VYE has been shown to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. This includes a reduction in nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α), interleukin-1 β (IL-1 β), and interleukin-6 (IL-6).

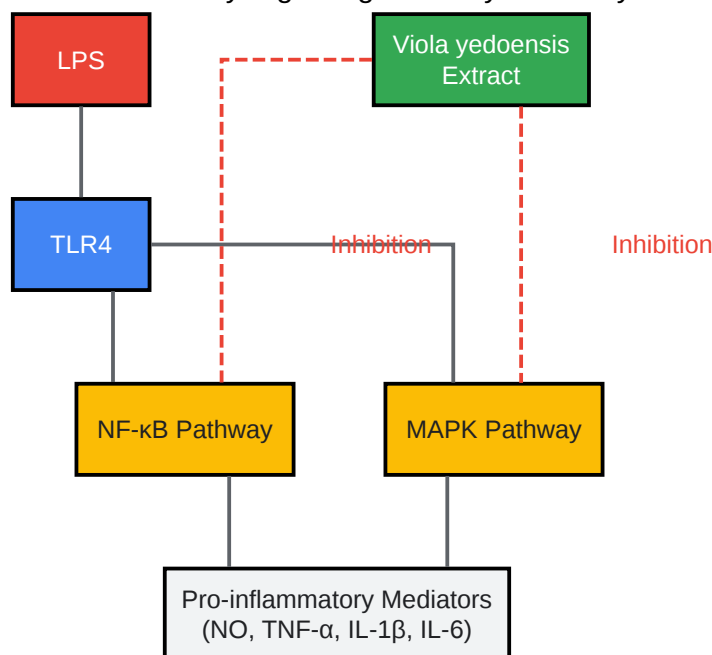
The underlying mechanism for this anti-inflammatory effect involves the suppression of critical signaling pathways. Specifically, VYE has been demonstrated to inhibit the activation of the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. The NF- κ B pathway is a central regulator of the inflammatory response, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.

The table below summarizes the observed effects of *Viola yedoensis* extracts on key inflammatory markers and signaling pathways.

Target	Effect of <i>Viola yedoensis</i> Extract	Implication
Nitric Oxide (NO)	Inhibition of production	Reduction of inflammatory signaling
TNF- α	Inhibition of production	Attenuation of the inflammatory cascade
IL-1 β	Inhibition of production	Reduction of pro-inflammatory signaling
IL-6	Inhibition of production	Modulation of the acute phase response
NF- κ B Pathway	Suppression of activation	Decreased transcription of pro-inflammatory genes
MAPK Pathway	Suppression of activation	Reduced cellular inflammatory response

Signaling Pathway of *Viola yedoensis* Extract in Macrophages

The anti-inflammatory effects of *Viola yedoensis* extract are mediated through the modulation of intracellular signaling cascades in immune cells like macrophages. The following diagram illustrates the proposed signaling pathway.

Proposed Anti-inflammatory Signaling Pathway of *Viola yedoensis* Extract

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Proposed signaling pathway of *Viola yedoensis* extract.

Experimental Protocols

While specific protocols for the isolated **Clovin** are not available, the following methodologies are representative of those used to evaluate the anti-inflammatory effects of *Viola yedoensis* extracts and could be adapted for the study of **Clovin**.

Cell Viability Assay

- **Cell Culture:** RAW 264.7 macrophages are seeded in 96-well plates at a density of 5×10^4 cells/well and incubated for 18 hours.
- **Treatment:** Cells are treated with varying concentrations of the test compound (e.g., *Viola yedoensis* extract) and incubated for 24 hours.

- CCK-8 Assay: 10 μ L of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for 1-4 hours.
- Measurement: The absorbance is measured at 450 nm using a microplate reader to determine cell viability.

Nitric Oxide (NO) Production Assay

- Cell Culture and Treatment: RAW 264.7 cells are seeded and treated with the test compound and lipopolysaccharide (LPS) to induce NO production.
- Griess Reagent Assay: After incubation, the cell culture supernatant is mixed with Griess reagent.
- Measurement: The absorbance is measured at 540 nm. The concentration of nitrite, an indicator of NO production, is determined from a standard curve.

Cytokine Measurement (ELISA)

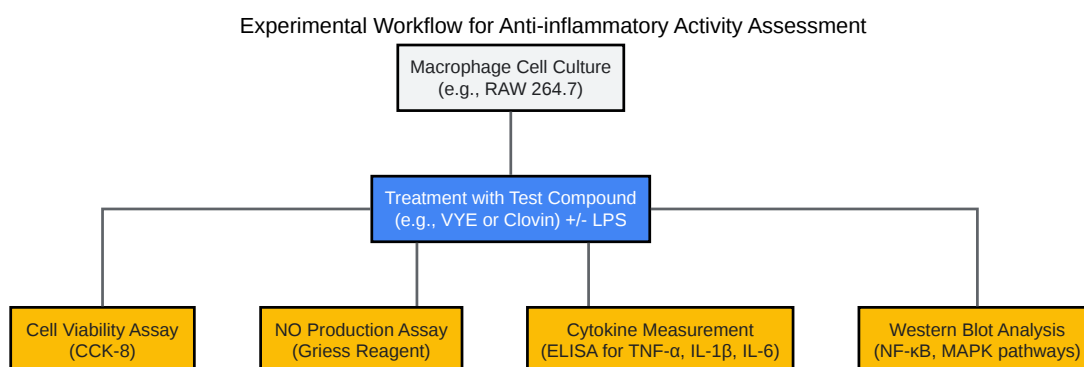
- Cell Culture and Treatment: Macrophages are cultured in 24-well plates, pre-treated with the test compound, and then stimulated with LPS for 24 hours.
- Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove cell debris.
- ELISA: The levels of TNF- α , IL-1 β , and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for Signaling Proteins

- Cell Lysis: Treated cells are lysed to extract total proteins.
- Protein Quantification: The protein concentration is determined using a BCA protein assay.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

- Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phosphorylated and total forms of NF- κ B and MAPK pathway components).
- Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

The workflow for these experimental protocols can be visualized as follows:



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Workflow for assessing anti-inflammatory activity.

Conclusion and Future Directions

Clovin (CAS 81970-00-5) is a flavonoid glycoside with a chemical structure that suggests potential biological activity, particularly in the context of inflammation. While direct evidence for the pharmacological effects of isolated **Clovin** is currently lacking in the scientific literature, the well-documented anti-inflammatory properties of *Viola yedoensis* extracts, a known source of **Clovin**, provide a strong rationale for further investigation.

The anti-inflammatory effects of *Viola yedoensis* are attributed to its flavonoid content and are mediated through the inhibition of the NF- κ B and MAPK signaling pathways. Future research should focus on the isolation and purification of **Clovin** to enable a thorough investigation of its specific contributions to these effects. Determining the in vitro and in vivo efficacy, potency (e.g., IC₅₀ values), and detailed mechanism of action of pure **Clovin** will be crucial for assessing its potential as a therapeutic agent. Such studies would provide the necessary data for drug development professionals to evaluate its prospects as a novel anti-inflammatory drug candidate.

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